1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
Description
1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, featuring fused triazole rings, makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDAFBSDYQXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(N2N1C(=NC2C)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N=C(N2N1C(=NC2C)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides . This reaction is often carried out in the presence of triethylamine, which acts as a base to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents such as dimethylformamide (DMF) to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis . This method offers several advantages, including reduced reaction times, higher yields, and the elimination of hazardous solvents. The microwave-mediated synthesis involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives.
Scientific Research Applications
1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), which play crucial roles in DNA repair and gene expression . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
1,3,4-thiadiazoles: These compounds also contain nitrogen and sulfur atoms and are known for their antimicrobial and anticancer properties.
1,2,4-triazolopyrimidines: These compounds have important pharmacological activities, such as antitumor and anti-inflammatory properties.
Uniqueness
1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is unique due to its specific arrangement of fused triazole rings and the presence of two sulfur atoms. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
